2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid is an organic compound with the molecular formula C10H14N2O4S. It is a white to light yellow solid that is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-amino-1,3-thiazole-5-carboxylic acid with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the BOC-protected amino thiazole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified through crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the BOC group can be replaced by other functional groups.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: The BOC group is commonly removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Deprotected Amine: The removal of the BOC group yields the free amine, which can be further functionalized.
Scientific Research Applications
2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid involves its role as a precursor or intermediate in the synthesis of bioactive compounds. The BOC group provides protection to the amino group during synthetic transformations, allowing for selective reactions at other sites of the molecule . Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-N-BOC-amino-thiazole-5-carboxylic acid: Similar in structure but with different substituents on the thiazole ring.
2-BOC-amino-thiazole-4-carboxylic acid: Differing in the position of the carboxylic acid group on the thiazole ring.
Uniqueness
2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in synthetic applications. The presence of the BOC group allows for selective protection and deprotection strategies, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
400715-51-7 |
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Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12(4)8-11-5-6(17-8)7(13)14/h5H,1-4H3,(H,13,14) |
InChI Key |
ZBXPFPUNWAKYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(S1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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